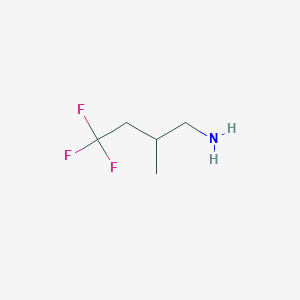

4,4,4-trifluoro-2-methylbutan-1-amine

Description

4,4,4-Trifluoro-2-methylbutan-1-amine (C₅H₁₀F₃N) is a fluorinated primary amine characterized by a trifluoromethyl group at the terminal carbon and a methyl branch at the second carbon of the butanamine backbone. Its hydrochloride salt (CID 10197739) is commonly used in research, with the free base having a molecular weight of 141.08 g/mol and the hydrochloride form weighing 177.59 g/mol . The SMILES string CC(CC(F)(F)F)CN and InChIKey PIOIYGGPVZPPRE-UHFFFAOYSA-N confirm its branched structure . Fluorinated amines like this compound are valued in medicinal and agrochemical research due to their enhanced metabolic stability and lipophilicity, though specific applications for this compound remain underexplored in the literature .

Properties

Molecular Formula |

C5H10F3N |

|---|---|

Molecular Weight |

141.13 g/mol |

IUPAC Name |

4,4,4-trifluoro-2-methylbutan-1-amine |

InChI |

InChI=1S/C5H10F3N/c1-4(3-9)2-5(6,7)8/h4H,2-3,9H2,1H3 |

InChI Key |

PIOIYGGPVZPPRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(F)(F)F)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-2-methylbutan-1-amine typically involves the introduction of trifluoromethyl groups into a butane backbone. One common method is the reaction of 4,4,4-trifluoro-2-methylbutan-1-ol with ammonia or an amine under suitable conditions. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway .

Industrial Production Methods

Industrial production of 4,4,4-trifluoro-2-methylbutan-1-amine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-methylbutan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted butane derivatives.

Scientific Research Applications

4,4,4-Trifluoro-2-methylbutan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-2-methylbutan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 4,4,4-trifluoro-2-methylbutan-1-amine and its analogs:

Key Observations:

- Positional Isomerism : 4,4,4-Trifluorobutan-2-amine (amine at C2) may exhibit distinct hydrogen-bonding capabilities and solubility compared to the C1-amine analog .

- Aromatic vs. Aliphatic Substituents : Phenyl or methylphenyl groups (e.g., in ) enhance lipophilicity, favoring membrane permeability but complicating aqueous solubility.

Hydrochloride Salts and Solubility

Hydrochloride salts are commonly used to improve stability and handling. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.